![molecular formula C21H23N5O2 B2582980 3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 900883-89-8](/img/structure/B2582980.png)
3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine core, which is known for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazolo[1,5-a]pyrimidine core : This moiety is often associated with kinase inhibition.
- Imidazole ring : Commonly found in antifungal and antibacterial agents.
- Dimethoxyphenyl group : May contribute to the compound's lipophilicity and biological activity.
Molecular Formula
Molecular Weight
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. The presence of the imidazole moiety suggests potential activity against various cancer cell lines. For instance:
- Kinase Inhibition : Compounds with similar structures have shown inhibitory effects on kinases such as BRAF(V600E) and EGFR, which are critical in cancer progression .
- Synergistic Effects : Studies have demonstrated that combining pyrazole derivatives with established chemotherapeutics like doxorubicin enhances cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives have also been reported to possess anti-inflammatory and antibacterial activities. This is particularly relevant given the imidazole ring's commonality in many antimicrobial agents:
- Anti-inflammatory Mechanisms : Some studies suggest that these compounds can modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .
- Antibacterial Activity : Preliminary data indicate that certain pyrazole derivatives exhibit notable antibacterial effects against specific pathogens .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Key factors include:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly affect potency and selectivity towards specific targets.
- Lipophilicity : The presence of methoxy groups enhances solubility and permeability, potentially improving bioavailability .
Case Study 1: Antitumor Efficacy in Breast Cancer
A study investigated the efficacy of pyrazolo derivatives in MCF-7 and MDA-MB-231 cells. The findings revealed:
- Cytotoxicity : Two specific derivatives exhibited significant cytotoxic effects compared to controls.
- Combination Therapy : The combination of these derivatives with doxorubicin resulted in enhanced cell death through apoptosis assays, indicating a synergistic effect .
Case Study 2: Anti-inflammatory Potential
Another research focused on the anti-inflammatory properties of pyrazole derivatives. The results indicated:
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(2-ethylimidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-6-18-22-9-10-25(18)19-11-13(2)23-21-20(14(3)24-26(19)21)15-7-8-16(27-4)17(12-15)28-5/h7-12H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDJOUYMRRLCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.